N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel thiazole derivatives, including structures related to N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, for potential use as antimicrobial agents. For instance, a study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents through a versatile approach. The synthesized compounds were evaluated for both in vitro antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
The compound has also been investigated for its potential anticancer activity. A research study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and screened them for potential antitumor activity in vitro against approximately 60 human tumor cell lines. Some compounds exhibited considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Activity
Another application includes the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for evaluation as anticonvulsant agents. The study synthesized and tested several compounds for their protection against picrotoxin-induced convulsion, with some showing significant anticonvulsive effects (Farag et al., 2012).
Antioxidant Activity
Additionally, the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles derived from similar structural motifs has been explored. One study prepared a variety of amidomethane sulfonyl-linked derivatives and tested them for antioxidant activity, finding that some exhibited excellent antioxidant properties greater than the standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Antimalarial and COVID-19 Applications
Furthermore, the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, closely related to the compound of interest, has been explored for antimalarial activity and potential application as COVID-19 drugs through computational calculations and molecular docking studies. These studies aim to identify compounds with effective antimalarial activity and investigate their potential against COVID-19 by examining their binding energy to relevant viral proteins (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-31(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-30-24)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPULYLYRBZGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.